molecular formula C13H14ClFO B1324778 4-Chloro-3-fluorophenyl cyclohexyl ketone CAS No. 898769-24-9

4-Chloro-3-fluorophenyl cyclohexyl ketone

Cat. No. B1324778
M. Wt: 240.7 g/mol
InChI Key: GLPTZUKTNSLLIM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related fluorinated cyclohexane and aromatic derivatives is described in the first paper, where a diketone is synthesized via a Mukaiyama Michael type reaction and then converted into different products depending on the reaction conditions . Another paper discusses the synthesis of a novel bischloride monomer containing cyclohexene moieties, which is then used to prepare a novel

Scientific Research Applications

  • Synthesis of Piperidin-4-ols and Piperidin-4-ones :

    • Reese and Thompson (1988) describe the synthesis of 1-arylpiperidin-4-ols using compounds including 4-chlorophenyl derivatives, which can be converted into corresponding 1-arylpiperidin-4-ones. This method provides a pathway for synthesizing various piperidin-4-ols and piperidin-4-ones, valuable in medicinal chemistry and organic synthesis (Reese & Thompson, 1988).
  • Heck Reaction with Fluorinated Ketones :

    • Patrick et al. (2008) conducted a study involving the Heck reaction with 3-fluoro-3-buten-2-one, a closely related compound to 4-Chloro-3-fluorophenyl cyclohexyl ketone. Their research demonstrated that these types of fluorinated ketones could undergo Heck reactions, offering potential pathways for synthesizing complex organic compounds (Patrick, Agboka, & Gorrell, 2008).
  • Synthesis of Novel Ketamine Derivatives :

    • Moghimi et al. (2014) reported on the development of fluoroderivatives of ketamine, highlighting the role of fluorinated ketones in synthesizing new therapeutic agents. This work underlines the importance of such compounds in pharmaceutical research (Moghimi, Rahmani, Zare, & Sadeghzadeh, 2014).
  • Catalytic Hydrodehalogenation Studies :

    • Perosa, Selva, and Tundo (1999) investigated the hydrodehalogenation of halogenated aryl ketones under multiphase conditions. This research contributes to understanding the chemical properties and reactivity of halogenated ketones, including those similar to 4-Chloro-3-fluorophenyl cyclohexyl ketone (Perosa, Selva, & Tundo, 1999).
  • Precursors for Heterocyclic Systems :

    • Heinisch, Haider, and Moshuber (1994) demonstrated the use of fluorophenyl pyridazinyl ketones as precursors for various benzo-annelated heterocycles. This indicates the potential of compounds like 4-Chloro-3-fluorophenyl cyclohexyl ketone in synthesizing complex heterocyclic systems (Heinisch, Haider, & Moshuber, 1994).
  • Polymer Synthesis :

    • Attwood et al. (1981) discussed the synthesis of crystalline polyaryletherketones, emphasizing the importance of halogenated ketones in developing high-molecular-weight polymers with potential applications in material science (Attwood et al., 1981).

Safety And Hazards

The safety and hazards associated with 4-Chloro-3-fluorophenyl cyclohexyl ketone are not well-documented. It is important to handle this compound with care and use appropriate safety measures, as it is intended for research use only1.


Future Directions

The future directions of research on 4-Chloro-3-fluorophenyl cyclohexyl ketone are not clearly defined due to the lack of research on this specific compound. However, given the interest in synthetic cathinones and their potential applications, it is likely that further research will be conducted3.


Please note that this analysis is based on the limited information available and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.


properties

IUPAC Name

(4-chloro-3-fluorophenyl)-cyclohexylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFO/c14-11-7-6-10(8-12(11)15)13(16)9-4-2-1-3-5-9/h6-9H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLPTZUKTNSLLIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90642599
Record name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-fluorophenyl cyclohexyl ketone

CAS RN

898769-24-9
Record name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90642599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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